Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a benzyloxy group, a cyclohexane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate typically involves the esterification of 5-(benzyloxy)-2-oxocyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ketone group in the cyclohexane ring can be reduced to form a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzyloxy)-2-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Methyl 5-(benzyloxy)-2-aminocyclohexane-1-carboxylate: Contains an amino group instead of a ketone.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 2-oxo-5-phenylmethoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
LWKXHMONRPDMIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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